molecular formula C10H11Cl3 B14701245 1,3,5-Tris(chloromethyl)-2-methylbenzene CAS No. 20902-16-3

1,3,5-Tris(chloromethyl)-2-methylbenzene

Cat. No.: B14701245
CAS No.: 20902-16-3
M. Wt: 237.5 g/mol
InChI Key: BWGTZDWXIAAULN-UHFFFAOYSA-N
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Description

1,3,5-Tris(chloromethyl)-2-methylbenzene: is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three of the hydrogen atoms are replaced by chloromethyl groups and one by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2-methylbenzene can be synthesized through the chloromethylation of 1,3,5-trimethylbenzene. The reaction typically involves the use of chloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like methylene chloride at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions yield fully methylated benzene derivatives.

Scientific Research Applications

1,3,5-Tris(chloromethyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(chloromethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a source of reactive intermediates that can form covalent bonds with other molecules .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(chloromethyl)-2-methylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective reactions and the synthesis of a wide range of derivatives.

Properties

CAS No.

20902-16-3

Molecular Formula

C10H11Cl3

Molecular Weight

237.5 g/mol

IUPAC Name

1,3,5-tris(chloromethyl)-2-methylbenzene

InChI

InChI=1S/C10H11Cl3/c1-7-9(5-12)2-8(4-11)3-10(7)6-13/h2-3H,4-6H2,1H3

InChI Key

BWGTZDWXIAAULN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1CCl)CCl)CCl

Origin of Product

United States

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